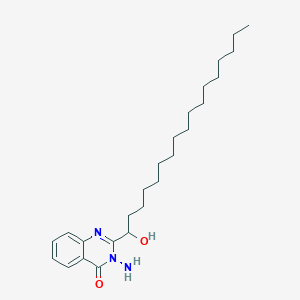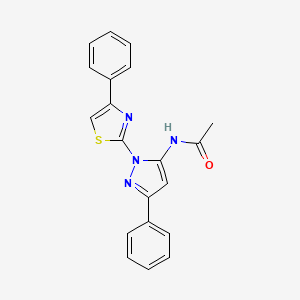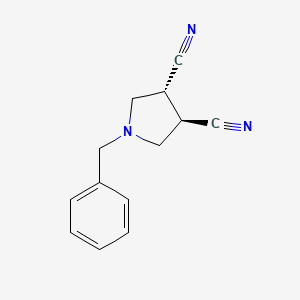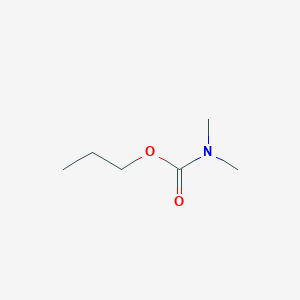
Propyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl dimethylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is particularly notable for its use as an intermediate in organic synthesis and as a pesticide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl dimethylcarbamate can be synthesized through several methods. One common method involves the reaction of propylamine with dimethyl carbonate in the presence of a catalyst. This reaction proceeds under mild conditions and avoids the use of toxic reagents like phosgene . Another method involves the reaction of propylamine with methyl chloroformate, which also yields this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow systems to enhance efficiency and yield. The reaction of propylamine with dimethyl carbonate in the presence of solid catalysts such as iron-chrome catalysts has been shown to be effective . This method is environmentally friendly and avoids the use of hazardous materials.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .
Applications De Recherche Scientifique
Propyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a tool for studying enzyme inhibition, particularly cholinesterase inhibition.
Industry: It is used in the production of pesticides, fungicides, and herbicides.
Mécanisme D'action
Propyl dimethylcarbamate exerts its effects primarily through the inhibition of cholinesterase enzymes. It forms a reversible complex with the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, resulting in prolonged nerve impulses . The molecular targets include acetylcholinesterase and butyrylcholinesterase enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
Uniqueness
Propyl dimethylcarbamate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to methyl and ethyl carbamates, this compound has a longer alkyl chain, which can enhance its lipophilicity and ability to penetrate biological membranes .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its synthesis, reactivity, and biological activity make it a valuable tool in scientific research and industrial applications. Understanding its properties and mechanisms of action can lead to the development of new compounds and technologies.
Propriétés
Numéro CAS |
6154-16-1 |
|---|---|
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
propyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H13NO2/c1-4-5-9-6(8)7(2)3/h4-5H2,1-3H3 |
Clé InChI |
ZXQJLRQAYKMYDN-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


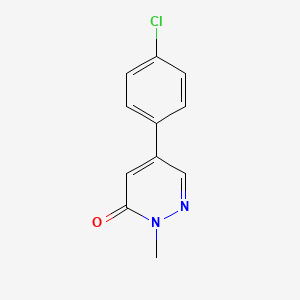
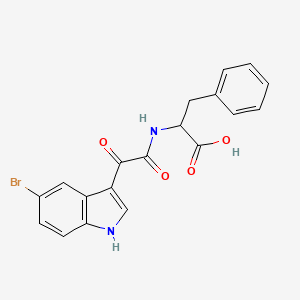
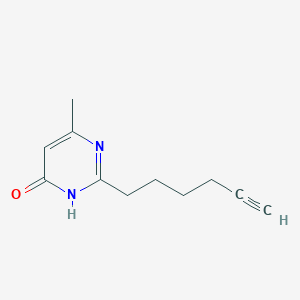
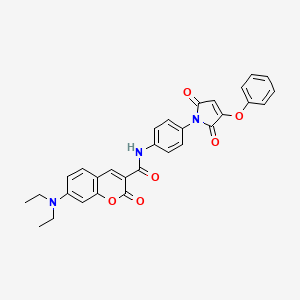
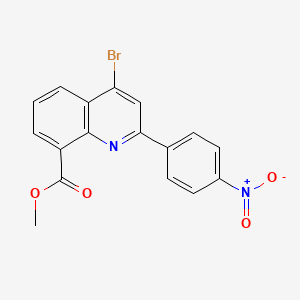
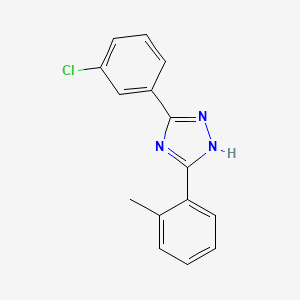
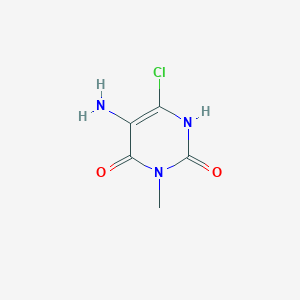
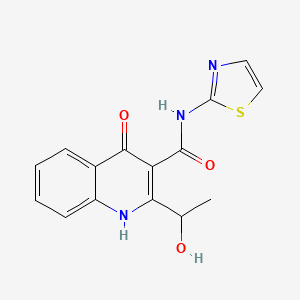
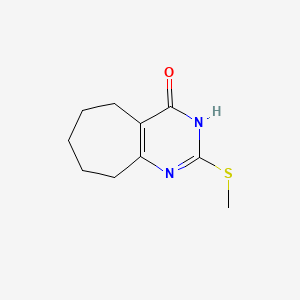
![1-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine;oxalic acid](/img/structure/B12914249.png)
